molecular formula C17H19NO2 B10851753 n-Butylcarbamic Acid Biphenyl-3-yl Ester

n-Butylcarbamic Acid Biphenyl-3-yl Ester

Cat. No.: B10851753
M. Wt: 269.34 g/mol
InChI Key: KILLQYKNNVPEJL-UHFFFAOYSA-N
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Description

N-Butylcarbamic Acid Biphenyl-3-yl Ester is a chemical compound known for its role as a fatty acid amide hydrolase (FAAH) inhibitor. This class of compounds has been studied for its potential therapeutic applications, particularly in the modulation of endocannabinoid signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butylcarbamic Acid Biphenyl-3-yl Ester typically involves the reaction of biphenyl-3-yl alcohol with N-butyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and yield .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of N-Butylcarbamic Acid Biphenyl-3-yl Ester involves the inhibition of fatty acid amide hydrolase (FAAH). By inhibiting FAAH, the compound increases the levels of endocannabinoids such as anandamide, which can lead to analgesic, anxiolytic, and antidepressant effects. The compound binds to the active site of FAAH, preventing the hydrolysis of endocannabinoids .

Comparison with Similar Compounds

  • Cyclohexylcarbamic Acid Biphenyl-3-yl Ester
  • Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester
  • URB597 (Cyclohexylcarbamic Acid 3’-Carbamoylbiphenyl-3-yl Ester)

Comparison: N-Butylcarbamic Acid Biphenyl-3-yl Ester is unique due to its specific N-butyl group, which can influence its binding affinity and selectivity towards FAAH compared to other similar compounds. For instance, URB597 has a cyclohexyl group instead of an N-butyl group, which may result in different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

(3-phenylphenyl) N-butylcarbamate

InChI

InChI=1S/C17H19NO2/c1-2-3-12-18-17(19)20-16-11-7-10-15(13-16)14-8-5-4-6-9-14/h4-11,13H,2-3,12H2,1H3,(H,18,19)

InChI Key

KILLQYKNNVPEJL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)OC1=CC=CC(=C1)C2=CC=CC=C2

Origin of Product

United States

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